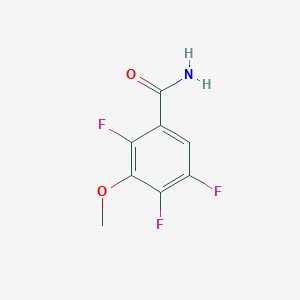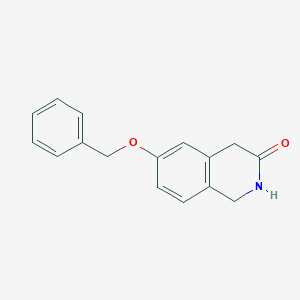
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone
描述
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone, commonly known as phthalimidopropiophenone (PPP), is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has gained popularity in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an antitumor and anti-inflammatory agent.
作用机制
The mechanism of action of 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth, differentiation, and survival.
生化和生理效应
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-dependent pathways. It also induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation. In addition, 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
实验室实验的优点和局限性
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has several advantages for lab experiments, including its high potency, selectivity, and relatively low toxicity. However, it has a short half-life and poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
Several future directions for the research on 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone include:
1. Development of more efficient synthesis methods to improve its yield and purity.
2. Investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Development of 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
4. Exploration of its potential as a combination therapy with other anticancer and anti-inflammatory agents.
5. Investigation of its mechanism of action at the molecular level to identify new targets for drug development.
Conclusion
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone is a promising compound with potential therapeutic applications as an antitumor and anti-inflammatory agent. Its cytotoxic and anti-inflammatory effects have been extensively studied, and its mechanism of action is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. While 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has several advantages for lab experiments, including its high potency and selectivity, its poor solubility and short half-life can limit its bioavailability and efficacy. Further research is needed to explore its potential therapeutic applications and develop more efficient synthesis methods and derivatives with improved pharmacokinetic properties.
科学研究应用
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications, particularly as an antitumor and anti-inflammatory agent. Several studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the production of reactive oxygen species in activated macrophages.
属性
IUPAC Name |
6-phenylmethoxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-9-14-8-15(7-6-13(14)10-17-16)19-11-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLMACQOCZCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363734 | |
| Record name | 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone | |
CAS RN |
252061-87-3 | |
| Record name | 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



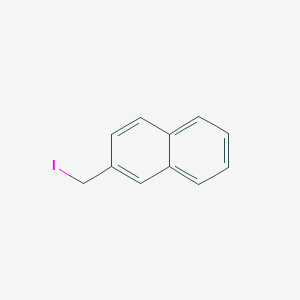
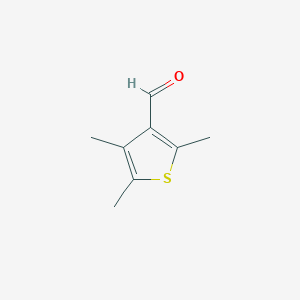
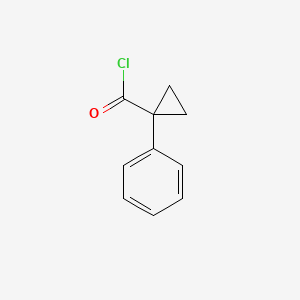
![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)
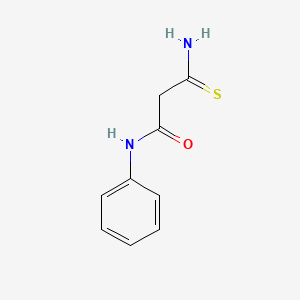
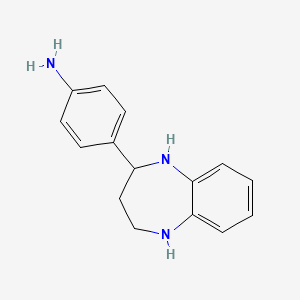
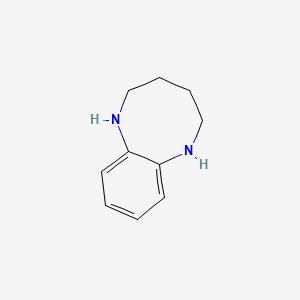
![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)
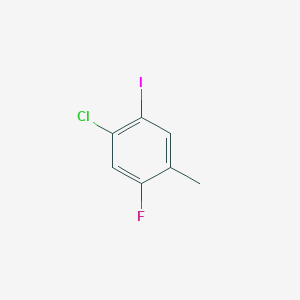
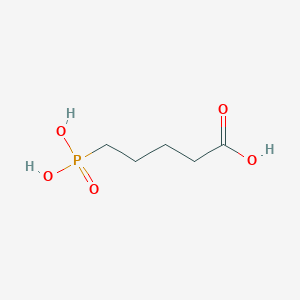
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)
